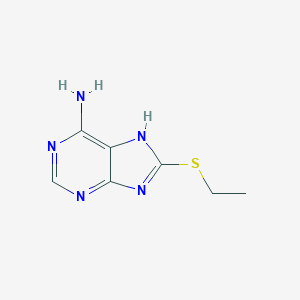

![molecular formula C13H15N3O2 B493920 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 3552-64-5](/img/structure/B493920.png)

2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholine derivatives has been a topic of interest due to their widespread availability in natural products and biologically relevant compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .

Scientific Research Applications

Antifungal and Antimicrobial Research

2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one and its derivatives are being explored for their potential in treating fungal infections and other microbial diseases. Research indicates that these compounds exhibit antimicrobial and antifungal activities, making them candidates for developing new drugs in this domain. For instance, studies have shown the effectiveness of these compounds against a range of microbial pathogens, highlighting their potential as broad-spectrum antimicrobial agents. The antimicrobial activity was assessed using various methods, including the cup plate method and the micro dilution broth method, against different bacteria and fungi strains. The compounds showed MIC values lower than standard antibiotics against certain strains, indicating their potent antimicrobial activity. Moreover, some compounds were found to possess significant anti-inflammatory activity, which can be beneficial in treating conditions associated with microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2011; Bektaş et al., 2007).

Pharmacokinetics and Drug Delivery

The pharmacokinetic properties of this compound derivatives are also being researched. Studies focus on understanding how these compounds are metabolized in the body and how they can be formulated for effective drug delivery. For instance, certain derivatives have been shown to have favorable pharmacokinetic parameters and good solubility in water, indicating their potential for further pharmacological testing and development into drug formulations. This research is crucial for designing drugs that are not only effective but also safe and convenient for patients to use (Ukrainets, Mospanova, & Davidenko, 2014; Ohloblina, Bushuieva, & Parchenko, 2022).

Antitumor and Anticonvulsant Activities

Research into the antitumor and anticonvulsant activities of this compound derivatives is an emerging field. These compounds have shown promising results in pre-clinical tests, indicating their potential in treating various types of cancer and seizure disorders. The cytogenetic effects of these compounds are being studied to understand their mechanisms of action and to optimize their therapeutic potential. This research is vital for the development of new treatments for these serious and often life-threatening conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2013; Rim et al., 2014).

properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDXFLNNVDAKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352497 |

Source

|

| Record name | AR-434/41599876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3552-64-5 |

Source

|

| Record name | AR-434/41599876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3552-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)

![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493842.png)

![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)

![6-amino-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B493844.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-2-phenylmethanesulfonyl-1H-benzoimidazole](/img/structure/B493846.png)

![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)

![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)

![2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B493854.png)

![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethanol](/img/structure/B493855.png)

![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B493857.png)

![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)

![[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)